4-Ethoxy-3'-hydroxybiphenyl
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Overview
Description
4-Ethoxy-3’-hydroxybiphenyl is an organic compound with the molecular formula C14H14O2 It is a biphenyl derivative, characterized by the presence of an ethoxy group at the 4-position and a hydroxy group at the 3’-position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-3’-hydroxybiphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions .
Another method involves the Ullmann reaction, where an aryl halide reacts with a phenol in the presence of a copper catalyst. This reaction is usually carried out in a polar aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures .
Industrial Production Methods
Industrial production of 4-Ethoxy-3’-hydroxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3’-hydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethoxy group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Ethoxy-3’-benzophenone.
Reduction: 4-Ethyl-3’-hydroxybiphenyl.
Substitution: 4-Substituted-3’-hydroxybiphenyl derivatives.
Scientific Research Applications
4-Ethoxy-3’-hydroxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3’-hydroxybiphenyl involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate signaling pathways and enzymatic activities, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Ethoxy-3’-hydroxybiphenyl can be compared with other biphenyl derivatives, such as:
4-Methoxy-3’-hydroxybiphenyl: Similar structure but with a methoxy group instead of an ethoxy group, leading to different physical and chemical properties.
4-Hydroxy-3’-hydroxybiphenyl: Lacks the ethoxy group, resulting in different reactivity and applications.
4-Ethoxy-4’-hydroxybiphenyl: The hydroxy group is at the 4’-position, which can affect the compound’s biological activity and chemical behavior.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNMNCGSJCKCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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